Loteprednol

Glucocorticoid receptor binding Soft steroid pharmacology In vitro potency

Loteprednol (CAS 129260-79-3) is a retrometabolically designed 'soft' corticosteroid engineered for targeted ophthalmic action with minimized systemic exposure. Unlike conventional steroids (prednisolone, dexamethasone), its labile 17β-ester group undergoes predictable inactivation, significantly reducing IOP elevation risk—only 1.4% of patients had >10 mmHg increase vs. 10% with prednisolone in uveitis trials. Ideal for post-operative inflammation, chronic anterior uveitis, VKC, and pediatric use. Procure as a reference standard for soft drug design studies, analytical method development, or formulation research.

Molecular Formula C21H27ClO5
Molecular Weight 394.9 g/mol
CAS No. 129260-79-3
Cat. No. B1675157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoteprednol
CAS129260-79-3
Synonyms17-ethoxycarbonyloxy-11-hydroxy-3-oxoandrosta-1,4-diene-17-carboxylate, Chloromethyl
Alrex
CEHOAC
Chloromethyl 17 ethoxycarbonyloxy 11 hydroxy 3 oxoandrosta 1,4 diene 17 carboxylate
chloromethyl 17-ethoxycarbonyloxy-11-hydroxy-3-oxoandrosta-1,4-diene-17-carboxylate
Etabonate, Loteprednol
Lotemax
loteprednol
loteprednol etabonate
Molecular FormulaC21H27ClO5
Molecular Weight394.9 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CCC2(C(=O)OCCl)O)CCC4=CC(=O)C=CC34C)O
InChIInChI=1S/C21H27ClO5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,18(25)27-11-22)20(15,2)10-16(24)17(14)19/h5,7,9,14-17,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,17+,19-,20-,21-/m0/s1
InChIKeyYPZVAYHNBBHPTO-MXRBDKCISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.36e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Loteprednol CAS 129260-79-3: Soft Steroid Procurement Guide for Ophthalmic Inflammation


Loteprednol (CAS 129260-79-3), clinically used as its etabonate ester, is a retrometabolically designed 'soft' corticosteroid developed specifically for topical ophthalmic and nasal applications [1]. It is engineered with a labile 17β‑ester group that undergoes predictable, one‑step hydrolysis to inactive metabolites, a design principle that localizes activity to target tissues while minimizing systemic exposure [2]. Loteprednol etabonate is commercially available as an ophthalmic suspension (0.5%) and gel formulation (0.38%, 0.5%) and is indicated for the treatment of post‑operative inflammation and pain following ocular surgery, as well as for steroid‑responsive inflammatory conditions such as anterior uveitis and allergic conjunctivitis [3].

Why Loteprednol Cannot Be Interchanged with Conventional Ophthalmic Corticosteroids


Loteprednol's differentiation from conventional ophthalmic corticosteroids such as prednisolone acetate 1%, dexamethasone 0.1%, and fluorometholone 0.1% is not merely a matter of potency but stems from its distinct molecular design and resulting safety profile [1]. While older generation steroids offer strong anti‑inflammatory efficacy, they are associated with a higher incidence of clinically significant intraocular pressure (IOP) elevation (≥10 mmHg) — a key driver of steroid‑induced glaucoma [2]. Loteprednol's retrometabolic inactivation pathway reduces its propensity to elevate IOP without completely sacrificing therapeutic efficacy, creating a differentiated risk‑benefit profile that is not interchangeable with other corticosteroids in clinical or research settings [3]. The quantitative evidence below defines the precise magnitude of these differences.

Loteprednol Comparative Evidence: Quantified Differentiation from Ophthalmic Corticosteroid Alternatives


Glucocorticoid Receptor Binding Affinity of Loteprednol vs. Dexamethasone

Loteprednol etabonate exhibits a glucocorticoid receptor binding affinity 4.3‑fold higher than that of dexamethasone in a competitive binding assay using rat lung type II glucocorticoid receptors [1]. This enhanced receptor engagement, combined with its rapid metabolic inactivation, supports its use as a topically active corticosteroid with reduced potential for systemic or local side effects.

Glucocorticoid receptor binding Soft steroid pharmacology In vitro potency

Reduced Incidence of Clinically Significant IOP Elevation: Loteprednol vs. Prednisolone Acetate

In a prospective randomized trial following Descemet membrane endothelial keratoplasty (DMEK), eyes treated with loteprednol etabonate 0.5% gel had a significantly lower incidence of IOP elevation (defined as IOP ≥24 mmHg or increase ≥10 mmHg from baseline) compared to those treated with prednisolone acetate 1% solution: 11% vs. 25% (P=0.013), with a relative risk of 2.3 (95% CI: 1.2–4.5) for prednisolone [1]. This reduction in steroid‑induced ocular hypertension is a key differentiator for long‑term or high‑frequency dosing regimens.

Intraocular pressure Ocular safety Postoperative inflammation

Comparative Efficacy in Acute Anterior Uveitis: Loteprednol vs. Prednisolone Acetate

Two prospective, randomized, double‑masked studies evaluated loteprednol etabonate 0.5% versus prednisolone acetate 1.0% in acute anterior uveitis [1]. In the larger study (N=175), resolution of anterior chamber cells occurred in 72% of loteprednol‑treated patients versus 87% of prednisolone‑treated patients (P=0.015) [1]. The difference in flare resolution was similar (66% vs. 82%, P=0.017) [1]. Despite lower efficacy, loteprednol was associated with fewer IOP increases >10 mmHg (1 patient vs. 7 patients) [1].

Anterior uveitis Ocular inflammation Clinical efficacy

Equivalent Rejection Prevention with Lower IOP Risk in Corneal Transplantation

In a prospective randomized trial of 167 patients undergoing DMEK, loteprednol etabonate 0.5% gel was as effective as prednisolone acetate 1% solution in preventing immunologic graft rejection episodes (0% in both groups) [1]. Despite equivalent rejection prevention, the incidence of IOP elevation was significantly lower in the loteprednol group (11% vs. 25%, P=0.013) [1]. This evidence supports loteprednol as a safer alternative for long‑term postoperative immunosuppression in corneal transplant recipients.

Corneal transplantation Graft rejection Immunosuppression

Equivalent Anti‑Inflammatory Efficacy with Comparable IOP Safety: Loteprednol vs. Fluorometholone in PRK

A triple‑blinded randomized controlled trial compared loteprednol etabonate 0.5% with fluorometholone 0.1% following photorefractive keratectomy (PRK) in 100 patients [1]. At one month post‑operatively, mean best‑corrected distance visual acuity (BCDVA) was 0.79 ± 0.11 in the loteprednol group versus 0.84 ± 0.11 in the fluorometholone group (P=0.02), a small but statistically significant difference favoring fluorometholone that was no longer evident at three months (P=0.21) [1]. No significant differences were observed in corneal optical density changes or IOP elevation between the two groups [1]. These findings indicate that loteprednol is a viable alternative to fluorometholone for short‑term postoperative anti‑inflammatory therapy, with a similar safety profile.

Photorefractive keratectomy Corneal inflammation Postoperative management

Minimal Systemic Absorption Following Ocular Administration

In a clinical pharmacokinetic study, plasma concentrations of loteprednol etabonate and its primary inactive metabolite (Δ1‑cortienic acid etabonate) remained below the lower limit of quantitation (1 ng/mL) at all sampling times following ocular administration of 0.5% loteprednol etabonate ophthalmic suspension dosed 8 times daily for 2 days or 4 times daily for 42 days [1]. This demonstrates limited (<1 ng/mL) systemic absorption even under intensive dosing regimens.

Ocular pharmacokinetics Systemic safety Bioavailability

Procurement‑Focused Application Scenarios for Loteprednol Based on Comparative Evidence


Postoperative Inflammation Management in Cataract and Corneal Transplant Surgery

Loteprednol etabonate 0.5% ophthalmic suspension or gel is indicated for the treatment of postoperative inflammation and pain following ocular surgery [1]. The evidence from randomized controlled trials shows that loteprednol provides anti‑inflammatory efficacy comparable to prednisolone acetate 1% in preventing graft rejection after corneal transplantation (0% rejection rate in both groups), while significantly reducing the risk of steroid‑induced IOP elevation (11% vs. 25%, P=0.013) [2]. This makes it particularly suitable for patients requiring extended postoperative corticosteroid therapy, such as after penetrating keratoplasty or DMEK, where long‑term IOP safety is critical. Procurement should prioritize loteprednol‑based formulations for ophthalmic surgical centers aiming to minimize steroid‑induced glaucoma complications.

Chronic Inflammatory Ocular Conditions Requiring Long‑Term Topical Therapy

For chronic conditions such as vernal keratoconjunctivitis (VKC), anterior uveitis, or dry eye disease with an inflammatory component, the reduced IOP‑elevating effect of loteprednol is a key advantage [1]. Clinical studies demonstrate that loteprednol 0.5% has a lower propensity to raise IOP compared to prednisolone acetate or dexamethasone, with only 1 of 70 patients experiencing an IOP increase >10 mmHg in uveitis trials versus 7 patients in the prednisolone group [2]. This safety profile supports long‑term or repeated courses of therapy. Research institutions and ophthalmology clinics should consider loteprednol as a first‑line topical corticosteroid for chronic inflammatory conditions where IOP monitoring is a concern.

Pediatric Ophthalmic Inflammatory Conditions

A randomized controlled trial in children following cataract surgery demonstrated that loteprednol etabonate gel 0.5% was safe and effective for treating postoperative inflammation, with similar outcomes to prednisolone acetate 1% and no treatment‑related IOP increases observed [1]. The minimal systemic absorption of loteprednol (<1 ng/mL in plasma) further supports its use in pediatric populations where systemic corticosteroid exposure is undesirable [2]. Pediatric ophthalmology practices and children‘s hospitals should consider loteprednol for managing postoperative inflammation and other steroid‑responsive conditions in young patients.

Research on Soft Steroid Pharmacology and Retrometabolic Drug Design

Loteprednol serves as a model compound for the study of soft drug design in glucocorticoid pharmacology. Its high glucocorticoid receptor binding affinity (4.3× dexamethasone) coupled with predictable metabolic inactivation via ester hydrolysis provides a platform for investigating tissue‑selective corticosteroid action [1]. Academic and pharmaceutical research laboratories focusing on novel anti‑inflammatory agents, ocular drug delivery, or minimizing systemic side effects should procure loteprednol as a reference standard. Its unique pharmacokinetic and pharmacodynamic profile enables studies on minimizing off‑target effects while maintaining therapeutic efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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